molecular formula C17H20N2O3S B2972133 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1950977-07-7

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2972133
CAS No.: 1950977-07-7
M. Wt: 332.42
InChI Key: KZTMTZDSFATRAX-UHFFFAOYSA-N
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Description

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine ring, which is further substituted with a 3,4-dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the removal of the sulfonyl group.

Scientific Research Applications

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-3-4-17(11-14(13)2)23(20,21)19-10-7-16(12-19)22-15-5-8-18-9-6-15/h3-6,8-9,11,16H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTMTZDSFATRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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